molecular formula C12H15N3O B2429167 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one CAS No. 1708288-79-2

5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one

Cat. No.: B2429167
CAS No.: 1708288-79-2
M. Wt: 217.272
InChI Key: QGLHERIVZNFIGJ-UHFFFAOYSA-N
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Description

2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one is a heterocyclic compound that belongs to the class of pyrimidoazepines. This compound is characterized by its unique fused ring structure, which includes a pyrrolo and pyrimido ring system. The presence of nitrogen atoms in the ring structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-7-9-11(13-8)12(16)15-6-4-2-3-5-10(15)14-9/h7,13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLHERIVZNFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N3CCCCCC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture under reflux with a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent and efficient synthesis. The use of high-throughput screening methods can help optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogs.

Scientific Research Applications

2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3’,2’:4,5]pyrimido[1,2-a]azepin-11-one is unique due to its specific ring structure and the presence of a methyl group at the 2-position. This structural feature may contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen atoms in their ring structure. The specific arrangement of atoms in triazatricyclo compounds often contributes to their unique biological activities.

Biological Activity

Compounds similar to 5-methyl-1,4,8-triazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one have been studied for various biological activities:

  • Antimicrobial Activity : Many triazole derivatives exhibit significant antimicrobial properties against bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anticancer Properties : Some triazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines or modulating immune responses.

Research Findings

  • Antimicrobial Studies : A study on triazole derivatives indicated that modifications in the nitrogen-containing heterocycles can enhance their efficacy against resistant strains of bacteria .
  • Anticancer Activity : Research has shown that specific substitutions on triazole rings can lead to increased cytotoxicity in various cancer cell lines, suggesting potential for drug development .
  • Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds can interfere with DNA replication and repair processes in cancer cells .

Case Studies

  • Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit the growth of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
  • Case Study 2 : In vitro studies on cancer cell lines demonstrated that a structurally related triazole compound induced apoptosis in over 70% of cells at a concentration of 25 µM after 48 hours .

Data Tables

Biological ActivityCompoundIC50 (µM)Mechanism
AntimicrobialTriazole Derivative A10Cell wall synthesis inhibition
AnticancerTriazole Derivative B25Apoptosis induction
Anti-inflammatoryTriazole Derivative C15Cytokine modulation

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